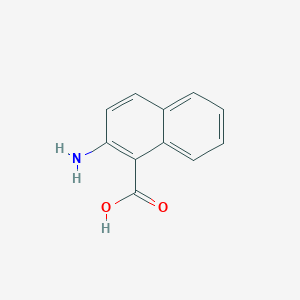

2-Amino-1-naphthoic acid

Description

BenchChem offers high-quality 2-Amino-1-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOWHCCVISNMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508722 | |

| Record name | 2-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79979-69-4 | |

| Record name | 2-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Amino-1-naphthoic acid, a naphthalene derivative characterized by the presence of both an amino and a carboxylic acid functional group, represents a molecule of significant interest in the realms of medicinal chemistry and materials science. Its unique structural scaffold provides a versatile platform for the synthesis of a diverse array of compounds with potential applications in drug discovery and as functional materials. This guide offers a comprehensive exploration of the core physicochemical properties of 2-Amino-1-naphthoic acid, providing researchers and drug development professionals with the essential data and methodologies required for its effective utilization. By delving into its structural and chemical characteristics, solubility, spectral properties, and stability, this document aims to serve as an authoritative resource, underpinning future innovation and application.

Section 1: Core Molecular and Physical Characteristics

2-Amino-1-naphthoic acid (CAS RN: 79979-69-4) is a solid, crystalline compound, typically appearing as a yellow to brown solid[1]. A thorough understanding of its fundamental molecular and physical properties is paramount for its application in any research or development endeavor.

Molecular Structure and Properties

The foundational attributes of 2-Amino-1-naphthoic acid are summarized in the table below. These parameters are critical for a range of applications, from reaction stoichiometry calculations to the interpretation of analytical data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [2] |

| Molecular Weight | 187.20 g/mol | [2] |

| CAS Number | 79979-69-4 | [1][2][3] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2N)C(=O)O | |

| InChI Key | CXOWHCCVISNMIX-UHFFFAOYSA-N | [1][2] |

Physical Properties

The physical state and thermal properties of a compound are crucial for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Source |

| Physical Form | Solid, Yellow to Brown | [1] |

| Melting Point | 126 °C (in ethanol/water) | [4][5] |

| Boiling Point (Predicted) | 420.7 ± 28.0 °C | [4] |

| Density (Predicted) | 1.352 ± 0.06 g/cm³ | [4] |

Expert Insight: The observed melting point of 126 °C provides a key purity indicator. Any significant deviation from this value may suggest the presence of impurities or a different isomeric form. The predicted boiling point, while useful for estimation, should be treated with caution as decomposition may occur at such elevated temperatures.

Section 2: Solubility Profile and Acidity

The solubility and acidity of 2-Amino-1-naphthoic acid are critical determinants of its behavior in biological systems and its suitability for various reaction media.

Solubility

Experimental Protocol: Determining Aqueous and Organic Solubility

A robust understanding of solubility is best achieved through empirical determination. The following protocol outlines a standard method for quantifying the solubility of 2-Amino-1-naphthoic acid.

Objective: To determine the solubility of 2-Amino-1-naphthoic acid in water and a selection of common organic solvents (e.g., ethanol, methanol, DMSO, acetone) at a controlled temperature.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Amino-1-naphthoic acid to a known volume of the desired solvent in a sealed vial.

-

Equilibrate the mixture by shaking at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Separation of Solid and Liquid Phases:

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Measure the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Causality Behind Experimental Choices: The extended equilibration time is crucial to ensure that the solution has reached its true saturation point. Centrifugation provides a clean separation of the solid and liquid phases, which is critical for accurate quantification. The use of a calibrated analytical method ensures the reliability of the concentration measurement.

Caption: Workflow for experimental solubility determination.

Acidity (pKa)

Section 3: Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and quality control of chemical compounds. Although specific experimental spectra for 2-Amino-1-naphthoic acid are not widely published, this section outlines the expected spectral characteristics and provides protocols for their acquisition.

UV-Visible (UV-Vis) Spectroscopy

The naphthalene ring system is a strong chromophore, and 2-Amino-1-naphthoic acid is expected to exhibit distinct absorption bands in the UV-Vis region. For the related compound 2-naphthoic acid, absorption maxima have been reported at 236 nm, 280 nm, and 334 nm in an acidic mobile phase[6]. The presence of the amino group in 2-Amino-1-naphthoic acid is likely to cause a bathochromic (red) shift in these absorption bands.

Experimental Protocol: UV-Vis Spectral Analysis

Objective: To obtain the UV-Vis absorption spectrum of 2-Amino-1-naphthoic acid.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 2-Amino-1-naphthoic acid in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as a blank to zero the instrument.

-

Data Acquisition: Scan the sample across a wavelength range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Causality Behind Experimental Choices: The use of a UV-transparent solvent is essential to avoid interference with the sample's absorption. A dual-beam spectrophotometer corrects for any fluctuations in the light source, providing a more accurate spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-1-naphthoic acid is expected to show characteristic absorption bands for the amino (N-H), carboxylic acid (O-H and C=O), and aromatic (C-H and C=C) groups.

Expected IR Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500 (two bands for primary amine) |

| Bending | 1550-1650 | |

| Carboxylic Acid (O-H) | Stretching (broad) | 2500-3300 |

| Carboxylic Acid (C=O) | Stretching | 1680-1720 |

| Aromatic (C-H) | Stretching | >3000 |

| Aromatic (C=C) | Stretching | 1450-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the naphthalene ring and the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the substituted ring system.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the naphthalene ring, the carboxylic acid carbonyl carbon, and the carbons attached to the amino and carboxyl groups.

Section 4: Chemical Stability and Degradation

Understanding the stability of 2-Amino-1-naphthoic acid is crucial for its storage, formulation, and application. While specific stability studies on this compound are not extensively documented, general principles of chemical degradation can be applied.

Potential Degradation Pathways:

-

Oxidation: The amino group and the naphthalene ring are susceptible to oxidation, which can be accelerated by exposure to light, heat, and oxidizing agents.

-

Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

-

Photodegradation: Naphthalene derivatives are known to be sensitive to light, which can induce various photochemical reactions.

Experimental Protocol: Preliminary Stability Assessment

Objective: To assess the stability of 2-Amino-1-naphthoic acid under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of 2-Amino-1-naphthoic acid in a suitable solvent.

-

Stress Conditions: Expose the solutions to a range of conditions, including:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Exposure to UV and visible light.

-

pH Stress: Acidic and basic conditions.

-

-

Analysis: At specified time points, analyze the samples using a stability-indicating analytical method, such as HPLC with UV detection, to monitor for any decrease in the parent compound and the appearance of degradation products.

Caption: Conceptual overview of stability testing.

Section 5: Synthesis and Applications in Drug Development

The synthetic accessibility and structural features of 2-Amino-1-naphthoic acid make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Synthetic Approaches

Relevance in Drug Discovery

Naphthoic acid derivatives have been explored as scaffolds for the development of various therapeutic agents. For example, derivatives of 2-naphthoic acid have been investigated as P2Y₁₄ receptor antagonists, which are potential targets for inflammatory and endocrine disorders[1][7]. The presence of the amino group on 2-Amino-1-naphthoic acid provides a key functional handle for further chemical modification, allowing for the generation of libraries of compounds for screening against various biological targets. The amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents, thereby modulating the pharmacological properties of the resulting molecules. The development of novel 2-amino-1,4-naphthoquinone derivatives as potential anticancer agents highlights the utility of the aminonaphthalene scaffold in medicinal chemistry[8][9][10].

Conclusion

2-Amino-1-naphthoic acid is a compound with significant potential, underpinned by its distinct physicochemical properties. This guide has provided a foundational understanding of its molecular and physical characteristics, solubility, acidity, and spectral profile. While some experimental data remains to be fully elucidated in the public domain, the provided protocols offer a clear path for researchers to obtain this critical information. As a versatile building block, 2-Amino-1-naphthoic acid is poised for further exploration in the synthesis of novel compounds for drug discovery and materials science. It is our hope that this technical guide will serve as a valuable resource for the scientific community, fostering innovation and accelerating the translation of this promising molecule from the laboratory to impactful applications.

References

-

CAS No.79979-69-4, 2-Amino-1-naphthoic acid Suppliers. LookChem. [Link]

-

Synthesis and spectral studies of 2-amino-1,4- naphthoquinone. International Journal of ChemTech Research. [Link]

-

6-Amino-1-hydroxy-2-naphthoic acid. Chem-supply.net. [Link]

-

Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. PMC. [Link]

- US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid.

-

Spectroscopic Analysis Reveals Insights into 2-Amino-1-Naphthalenesulfonic Acid Biological Activity and Solvent Properties. Spectroscopy Online. [Link]

-

Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PubMed. [Link]

-

1-amino-2-naphthol-4-sulfonic acid. Organic Syntheses Procedure. [Link]

-

Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. ACS Chemical Biology. [Link]

-

Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PMC - NIH. [Link]

-

UV-Vis Spectrum of 2-Naphthoic Acid. SIELC Technologies. [Link]

-

2-Amino-1-naphthalenesulfonic acid. NIST WebBook. [Link]

-

UV-visible spectra of 2-naphthoic acid at 275 °C in HCl (acid extreme),... ResearchGate. [Link]

-

Novel 2-amino-1,4-naphthoquinone hybrids: Design, synthesis, cytotoxicity evaluation and in silico studies. PubMed. [Link]

-

BMRB entry bmse000693 - 2-naphthoic Acid (C11H8O2). [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. PubMed. [Link]

-

HPLC Methods for analysis of 2-Naphthoic Acid. HELIX Chromatography. [Link]

-

Synthesis of 2-amino-1,5,7-naphthalenetrisulfonic acid. PrepChem.com. [Link]

-

2-NAPHTHYLAMINE 1. Exposure Data. IARC Publications. [Link]

-

2-Naphthoic acid. Solubility of Things. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Solubility and thermodynamic properties of 2-naphthoxyacetic acid in twelve mono-solvents. ResearchGate. [Link]

-

analysis of amino acids by high performance liquid chromatography. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

FT-IR spectra: a) 2-aminoterephthalic acid, b) DABCO, c) Cu(OAc) 2 , d)... ResearchGate. [Link]

-

Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors. PMC - PubMed Central. [Link]

-

Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. MDPI. [Link]

-

High-performance liquid chromatographic determination of some amino acids after derivatization with 2-hydroxy-1-naphthaldehyde. PubMed. [Link]

-

UV/Vis + Photochemistry Database. science-softCon. [Link]

-

Cas 129-02-2, 1-AMINO-8-NAPHTHOIC ACID. LookChem. [Link]

-

1-Naphthoic acid | C11H8O2 | CID 6847. PubChem. [Link]

-

Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47. PubMed. [Link]

-

FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). The spectrum of 1,1′-bi-2-naphthol is included for comparison. The position of the CdO stretch possibly arising from quinonoid segments is marked by an arrow. The region 3200-1700 cm -1 is not shown since there are no characteristic bands in this region. ResearchGate. [Link]

-

Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. YouTube. [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX. Organic Chemistry Data. [Link]

Sources

- 1. Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid - Google Patents [patents.google.com]

- 3. EP0031299B1 - Process for the preparation of 2-amino-1-naphthalene sulfonic acid - Google Patents [patents.google.com]

- 4. Separation of 2-Amino-1-naphthol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 2-amino-1,4-naphthoquinone hybrids: Design, synthesis, cytotoxicity evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-1-naphthoic acid (CAS 79979-69-4)

A Note to the Researcher: Comprehensive, peer-reviewed technical data specifically for 2-Amino-1-naphthoic acid with CAS number 79979-69-4 is notably scarce in readily accessible scientific literature. While this compound is available commercially, detailed experimental protocols, extensive spectroscopic characterizations, and specific applications in drug discovery are not widely published. Much of the available literature focuses on the structurally related but chemically distinct compound, 2-Amino-1-naphthalenesulfonic acid (Tobias acid, CAS 81-16-3).

This guide synthesizes the available information for 2-Amino-1-naphthoic acid and, where relevant, draws cautious comparisons to its more studied sulfonic acid analog to provide a foundational understanding. Researchers are advised to consider the information herein as a starting point for further investigation and to conduct their own experimental validation.

Core Chemical Identity

2-Amino-1-naphthoic acid is a derivative of naphthalene, one of the simplest polycyclic aromatic hydrocarbons. Its structure is characterized by a naphthalene core functionalized with both an amino (-NH₂) group at the 2-position and a carboxylic acid (-COOH) group at the 1-position. This unique arrangement of a basic amino group and an acidic carboxylic acid group ortho to each other on the rigid naphthalene scaffold suggests potential for interesting chemical reactivity and application as a versatile building block in organic synthesis.

Molecular Structure:

Caption: Chemical structure of 2-Amino-1-naphthoic acid.

Physicochemical Properties

Quantitative data for 2-Amino-1-naphthoic acid is primarily available from commercial suppliers.

| Property | Value | Source |

| CAS Number | 79979-69-4 | [1], [2] |

| Molecular Formula | C₁₁H₉NO₂ | [1], [2] |

| Molecular Weight | 187.2 g/mol | [1] |

| Physical Form | Solid, Yellow to Brown | |

| Purity | ≥97% (typically) | [1] |

| InChI Key | CXOWHCCVISNMIX-UHFFFAOYSA-N | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [1] |

Synthesis and Characterization

Potential Synthetic Pathways

While specific, validated synthetic protocols for 2-Amino-1-naphthoic acid are not readily found in the literature, one can postulate logical synthetic routes based on established organic chemistry principles. A plausible approach would be the amination of a suitable precursor, such as 2-hydroxy-1-naphthoic acid.

It is important to distinguish this from the well-documented synthesis of 2-Amino-1-naphthalenesulfonic acid (Tobias acid), which is typically prepared via the sulfonation of 2-naphthol followed by the Bucherer reaction.[3]

A hypothetical synthetic workflow for 2-Amino-1-naphthoic acid is presented below. This is a theoretical pathway and would require experimental validation.

Caption: Hypothetical synthesis workflow for 2-Amino-1-naphthoic acid.

Spectroscopic Characterization

Spectroscopic data for 2-Amino-1-naphthoic acid is not widely available in public databases. For researchers who synthesize or purchase this compound, the following analytical techniques would be essential for structure confirmation and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the naphthalene ring, as well as signals for the amine (-NH₂) and carboxylic acid (-COOH) protons. The integration and splitting patterns would be crucial for confirming the substitution pattern.

-

¹³C NMR would reveal the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid and the carbons of the naphthalene ring.

-

-

Infrared (IR) Spectroscopy: An FTIR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretching of the primary amine.

-

O-H stretching of the carboxylic acid.

-

C=O stretching of the carbonyl group.

-

C=C stretching of the aromatic ring.

-

-

Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound (187.2 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Applications in Research and Drug Discovery

While specific, documented applications for 2-Amino-1-naphthoic acid are limited, its structure suggests its potential utility as a molecular building block in medicinal chemistry and materials science. The presence of two reactive functional groups, an amine and a carboxylic acid, allows for a variety of chemical transformations.

Potential as a Synthetic Intermediate

The dual functionality of 2-Amino-1-naphthoic acid makes it an attractive starting material for the synthesis of more complex molecules.

-

The amino group can undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide range of substituents.

-

The carboxylic acid group can be converted to esters, amides, or other derivatives, providing another handle for molecular elaboration.

This versatility could be exploited in the construction of compound libraries for high-throughput screening in drug discovery programs. For instance, derivatives of other aminonaphthoic acid isomers have been explored for their potential as fluorescent probes and in the synthesis of antagonists for G protein-coupled receptors.

Comparison with Structurally Related Compounds

The applications of other naphthalene-based compounds can provide context for the potential uses of 2-Amino-1-naphthoic acid:

-

2-Amino-1-naphthalenesulfonic acid (Tobias acid): This is a key intermediate in the synthesis of azo dyes and pigments.

-

Derivatives of 2-amino-1,4-naphthoquinone: These compounds have been investigated for their cytotoxic and apoptosis-inducing effects in cancer cell lines.[4]

-

Amidoalkyl naphthols: These are recognized as important bioactive substances and are used as building blocks in the synthesis of other bioactive molecules.

The structural similarities to these and other biologically active naphthalene derivatives suggest that 2-Amino-1-naphthoic acid could serve as a scaffold for the development of novel therapeutic agents.

Safety and Handling

Based on available supplier safety data sheets, 2-Amino-1-naphthoic acid should be handled with care in a laboratory setting.

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Wear protective gloves, eye protection, and face protection.

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place.[1]

Future Directions

The lack of extensive research on 2-Amino-1-naphthoic acid presents an opportunity for further scientific exploration. Key areas for future investigation include:

-

Development and publication of a robust and high-yielding synthesis protocol.

-

Full spectroscopic characterization (NMR, IR, MS, etc.) and publication of this data in public databases.

-

Exploration of its utility as a building block in the synthesis of novel compounds with potential biological activity.

-

Investigation of its photophysical properties for potential applications in materials science or as a fluorescent probe.

-

Computational studies to predict its binding affinity to various biological targets.

Conclusion

2-Amino-1-naphthoic acid (CAS 79979-69-4) is a chemical compound with a unique structure that suggests potential as a versatile synthetic intermediate. However, a comprehensive body of scientific literature detailing its synthesis, characterization, and applications is currently lacking. Researchers interested in this molecule should be prepared to undertake foundational research to validate its properties and explore its potential. The information provided in this guide serves as a starting point, drawing from available commercial data and logical scientific inference.

References

-

摩熵化学. 3-(乙酰氨基)-2-萘甲酸- CAS号19717-59-0. [Link]

- Google Patents. EP0031299B1 - Process for the preparation of 2-amino-1-naphthalene sulfonic acid.

-

LookChem. Cas 129-02-2,1-AMINO-8-NAPHTHOIC ACID. [Link]

-

Sayahi, M. H., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports, 14(1), 1-13. [Link]

-

PubChem. 2-Amino-1-naphthalenesulfonic acid. [Link]

-

Organic Syntheses. 2-Naphthol, 1-amino-, hydrochloride. [Link]

-

Lima, G. M. D., et al. (2025). Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. ACS Omega. [Link]

- Google Patents. US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid.

-

Kumar, B., et al. (2016). Functional Characterization of a Novel Member of the Amidohydrolase 2 Protein Family, 2-Hydroxy-1-Naphthoic Acid Nonoxidative Decarboxylase from Burkholderia sp. Strain BC1. Journal of Bacteriology, 198(12), 1738-1748. [Link]

-

Industry Today. Top 5 Applications of 3-Amino-2-Naphthoic Acid in Modern Industry. [Link]

-

NCBI. 2-NAPHTHYLAMINE. In Chemical Agents and Related Occupations. [Link]

-

ResearchGate. Antibacterial Activity of 2-Amino-1,4-naphthoquinone Derivatives Against Gram‑Positive and Gram-Negative Bacterial Strains and Their Interaction with Human Serum Albumin. [Link]

-

NIST. 2-Naphthalenecarboxylic acid. [Link]

-

Wikipedia. 1-Naphthoic acid. [Link]

Sources

- 1. 2-Aminonaphthalene-1-sulfonic acid(81-16-3) 13C NMR [m.chemicalbook.com]

- 2. 2-Aminonaphthalene-1-sulfonic acid(81-16-3) IR Spectrum [chemicalbook.com]

- 3. Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

Navigating the Solubility Landscape of 2-Amino-1-naphthoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2-amino-1-naphthoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. In the absence of extensive quantitative solubility data for the target compound, this guide offers a robust theoretical framework, leveraging data from structurally analogous compounds and fundamental physicochemical principles to predict and understand its solubility behavior. It provides detailed experimental protocols for determining solubility and discusses the critical interplay of functional groups, solvent properties, and intermolecular forces that govern the dissolution of this amphoteric aromatic molecule.

Introduction: The Enigmatic Solubility of a Multifunctional Molecule

2-Amino-1-naphthoic acid, a molecule incorporating a bulky hydrophobic naphthalene core with both a basic amino group and an acidic carboxylic acid group, presents a unique and challenging solubility profile. Its amphoteric nature, coupled with the potential for zwitterion formation and intramolecular hydrogen bonding, dictates a complex interaction with its solvent environment. Understanding its solubility is paramount for a wide range of applications, from reaction kinetics and purification in organic synthesis to formulation and bioavailability in pharmaceutical development.

This guide will deconstruct the factors influencing the solubility of 2-amino-1-naphthoic acid, provide a comparative analysis with related naphthoic acid derivatives, and equip the researcher with the tools to experimentally determine and rationally approach its dissolution in various organic media.

Physicochemical Properties and Their Influence on Solubility

The solubility of 2-amino-1-naphthoic acid is governed by a delicate balance of its structural features and the properties of the surrounding solvent. Key physicochemical parameters, while not all experimentally determined for this specific molecule, can be inferred from related compounds and theoretical considerations.

-

Amphoterism and Zwitterionic Character: The presence of both an amino (-NH2) and a carboxylic acid (-COOH) group allows 2-amino-1-naphthoic acid to act as both a weak acid and a weak base. In solution, it can exist in various forms: a neutral molecule, a cation (protonated amine), an anion (deprotonated carboxylate), or a zwitterion (internally formed salt with a positive and negative charge). The predominant form will depend on the pKa of the functional groups and the pH of the medium. In many organic solvents, the zwitterionic form is less favored than in water, which can influence its solubility.

-

Hydrogen Bonding: The amino and carboxylic acid groups are potent hydrogen bond donors and acceptors. This allows for strong intermolecular interactions with protic solvents like alcohols. Furthermore, the proximity of the amino and carboxyl groups on the naphthalene ring raises the possibility of intramolecular hydrogen bonding . This internal bonding can "shield" the polar functional groups, reducing their interaction with the solvent and potentially impacting solubility in a complex manner.[1] The formation of a strong intramolecular hydrogen bond can stabilize a particular conformer, which may have different solubility characteristics.[2][3]

-

Hydrophobicity of the Naphthalene Core: The large, non-polar naphthalene ring system is inherently hydrophobic and will favor dissolution in non-polar or weakly polar organic solvents. The overall solubility in a given solvent will be a trade-off between the favorable interactions of the polar functional groups and the unfavorable interactions of the hydrophobic core.

A Comparative Analysis: Solubility of Naphthoic Acid Derivatives

In the absence of direct quantitative data for 2-amino-1-naphthoic acid, examining the solubility of its structural parents, 1-naphthoic acid and 2-naphthoic acid, provides valuable insights.

Table 1: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Various Organic Solvents at Different Temperatures [7]

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol |

| 293.15 | 0.1337 | 0.1152 | 0.1033 | 0.0918 |

| 298.15 | 0.1545 | 0.1339 | 0.1204 | 0.1073 |

| 303.15 | 0.1781 | 0.1551 | 0.1398 | 0.1249 |

| 308.15 | 0.2048 | 0.1792 | 0.1619 | 0.1449 |

| 313.15 | 0.2351 | 0.2065 | 0.1869 | 0.1677 |

| 318.15 | 0.2693 | 0.2376 | 0.2154 | 0.1936 |

| 323.15 | 0.3081 | 0.2729 | 0.2478 | 0.2231 |

| 328.15 | 0.3521 | 0.3130 | 0.2847 | 0.2567 |

| 333.15 | 0.4019 | 0.3585 | 0.3268 | 0.2949 |

Data for other solvents such as ethyl acetate, acetone, toluene, cyclohexane, and n-heptane are also available in the source.[7]

Qualitative data for 2-naphthoic acid indicates it is soluble in alcohol and diethyl ether, and slightly soluble in hot water.[8]

Analysis and Predictions for 2-Amino-1-naphthoic Acid:

-

Polar Protic Solvents (e.g., Alcohols): Based on the data for 1-naphthoic acid, we can anticipate that 2-amino-1-naphthoic acid will also exhibit significant solubility in alcohols like methanol and ethanol. The presence of the additional amino group, capable of hydrogen bonding, may enhance solubility in these solvents compared to its non-aminated counterpart, provided that intramolecular hydrogen bonding does not dominate. The general trend of increasing solubility with increasing temperature, as seen for 1-naphthoic acid, is also expected to hold true for 2-amino-1-naphthoic acid.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents can act as hydrogen bond acceptors. The solubility of 2-amino-1-naphthoic acid in these solvents will likely be moderate, influenced by dipole-dipole interactions and the ability of the solvent to disrupt any intramolecular hydrogen bonds.

-

Non-Polar Solvents (e.g., Toluene, Hexane): In line with the "like dissolves like" principle, the solubility in non-polar solvents is expected to be low.[9] The polar amino and carboxylic acid groups will have unfavorable interactions with these solvents, dominating over the favorable interactions of the naphthalene core.

The following diagram illustrates the key molecular features of 2-amino-1-naphthoic acid that influence its solubility.

Caption: Key structural features of 2-amino-1-naphthoic acid governing its solubility.

Experimental Determination of Solubility: The Shake-Flask Method

For precise quantitative data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a solid in a liquid.

Principle

An excess amount of the solid solute (2-amino-1-naphthoic acid) is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-amino-1-naphthoic acid to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial in a shaking incubator).

-

Ensure the amount of solid is sufficient to maintain a suspension throughout the equilibration period.

-

Agitate the mixture at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample to pellet the undissolved solid.

-

Filtration: Filter the solution through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.

-

-

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent.

-

Determine the concentration of 2-amino-1-naphthoic acid in the diluted solution using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

UV-Vis Spectrophotometry , provided the compound has a suitable chromophore and there are no interfering substances.

-

-

Prepare a calibration curve using standard solutions of known concentrations of 2-amino-1-naphthoic acid to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or mole fraction.

-

The following diagram outlines the workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion and Future Directions

The solubility of 2-amino-1-naphthoic acid in organic solvents is a complex interplay of its amphoteric nature, the hydrophobicity of its naphthalene core, and its capacity for hydrogen bonding. While direct quantitative data is sparse, a thorough understanding of these underlying principles, combined with comparative data from analogous compounds, provides a strong predictive framework. For definitive solubility data in specific solvent systems, the standardized shake-flask method is recommended.

Future research, including systematic experimental studies to generate a comprehensive solubility database for 2-amino-1-naphthoic acid and computational modeling using QSAR and other predictive tools, would be of significant value to the scientific community.[10][11][12][13] Such data would facilitate more efficient process development, formulation design, and fundamental research involving this versatile molecule.

References

-

2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem. Available at: [Link]

-

2-Naphthoic acid - Solubility of Things. Available at: [Link]

-

Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids - ResearchGate. Available at: [Link]

-

Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids - PMC - NIH. Available at: [Link]

-

Solubility and thermodynamic properties of 2-naphthoxyacetic acid in twelve mono-solvents. Available at: [Link]

-

QSAR Prediction of Aqueous Solubility's Of Some Pharmaceutical Compounds by Chemometrics Methods - ResearchGate. Available at: [Link]

-

Amino acid - Wikipedia. Available at: [Link]

-

Physical and Chemical Properties of Aromatic Hydrocarbons | CK-12 Foundation. Available at: [Link]

-

Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

2-Naphthoic acid - Wikipedia. Available at: [Link]

-

(PDF) QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Available at: [Link]

-

3.1: Physical properties of organic compounds - Chemistry LibreTexts. Available at: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

-

Solubility of organic compounds (video) - Khan Academy. Available at: [Link]

-

The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

-

Intermolecular Hydrogen Bonds Formed Between Amino Acid Molecules in Aqueous Solution Investigated by Temperature-jump Nanosecond Time-resolved Transient Mid-IR Spectroscopy - ResearchGate. Available at: [Link]

-

Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Request PDF - ResearchGate. Available at: [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach - PMC. Available at: [Link]

-

Boosting the predictive performance with aqueous solubility dataset curation - PMC. Available at: [Link]

-

QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors - NIH. Available at: [Link]

-

Cas 129-02-2,1-AMINO-8-NAPHTHOIC ACID - LookChem. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Cas 129-02-2,1-AMINO-8-NAPHTHOIC ACID | lookchem [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-萘甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Boosting the predictive performance with aqueous solubility dataset curation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Potential of 2-Amino-1-naphthoic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the current state of research into the biological activities of 2-amino-1-naphthoic acid and its structurally related derivatives. While direct pharmacological data on 2-amino-1-naphthoic acid remains limited, its core structure serves as a vital scaffold for a diverse range of synthetic compounds exhibiting significant therapeutic potential. This document delves into the extensive research on these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the synthetic methodologies, mechanisms of action, and key structure-activity relationships that have been established. Detailed experimental protocols, quantitative data summaries, and visual diagrams of signaling pathways are provided to equip researchers, scientists, and drug development professionals with a thorough understanding of this promising class of compounds.

Introduction: The 2-Amino-1-naphthoic Acid Scaffold

2-Amino-1-naphthoic acid is an aromatic organic compound featuring a naphthalene core substituted with an amino group at the second position and a carboxylic acid group at the first position. Its chemical structure, C₁₁H₉NO₂, provides a unique combination of functional groups that make it an attractive starting material for chemical synthesis.

While 2-amino-1-naphthoic acid itself is primarily utilized as a chemical intermediate, the broader family of compounds derived from the aminonaphthoic and aminonaphthol frameworks has garnered significant attention in medicinal chemistry. It is important to note that much of the existing research has focused on derivatives, such as 2-amino-1,4-naphthoquinones and 1-aminoalkyl-2-naphthols, rather than the parent compound. This guide will therefore focus on the biological activities demonstrated by these derivatives, providing insights into the potential that the core 2-amino-1-naphthoic acid structure holds.

A related compound, 2-Amino-1-naphthalenesulfonic acid (Tobias acid), is a well-known intermediate in the synthesis of azo dyes and optical brighteners.[1][2] Its primary applications are in the chemical industry, and it is not typically investigated for direct pharmacological activity.[1][2]

Synthesis of 2-Amino-1-naphthoic Acid Derivatives

The synthesis of biologically active derivatives often begins with precursors like 2-naphthol or 1,4-naphthoquinone. A common strategy involves multicomponent reactions, such as the Betti reaction, to generate diverse libraries of compounds.

Synthesis of 2-Amino-1,4-naphthoquinone Derivatives

A prevalent method for synthesizing 2-amino-1,4-naphthoquinone derivatives involves the reaction of 1,4-naphthoquinone with an appropriate amine. For instance, 2-amino-1,4-naphthoquinone-benzamides can be prepared by first reacting 1,4-naphthoquinone with 4-aminobenzoic acid, followed by a nucleophilic substitution reaction with various amine derivatives.[3]

Experimental Protocol: Synthesis of 2-Amino-1,4-naphthoquinone-benzamides[3]

-

Step 1: Synthesis of 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid.

-

Dissolve 1,4-naphthoquinone and 4-aminobenzoic acid in DMF.

-

Heat the reaction mixture at 80°C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and precipitate the product by adding water.

-

Collect the solid by filtration and wash with water to obtain the intermediate compound.

-

-

Step 2: Synthesis of N-substituted-4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzamides.

-

To a solution of the intermediate from Step 1 in DMF, add TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and triethylamine (NEt₃).

-

Add the desired amine derivative to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Synthesis of 2-amino-1,4-naphthoquinone-benzamide derivatives.

Anticancer Activities of 2-Amino-1-naphthoic Acid Derivatives

The most extensively studied biological activity of compounds derived from the 2-amino-naphthalene scaffold is their anticancer potential. Numerous studies have demonstrated the potent cytotoxic effects of these derivatives against a wide range of cancer cell lines.

Cytotoxicity of 2-Amino-1,4-naphthoquinone Derivatives

Synthetic aminonaphthoquinones have shown significant cytotoxic activity against various human cancer cell lines, including glioblastoma, breast, colon, leukemia, ovarian, lung, and prostate cancers.[4] In some cases, these compounds have exhibited higher potency than the standard chemotherapeutic agent cisplatin.[3] A noteworthy aspect of some of these derivatives is their selectivity, showing lower toxicity to normal peripheral blood mononuclear cells (PBMCs) compared to cancer cells.[4]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231 (Breast) | 0.4 | [3] |

| Aminonaphthoquinones | SF-295 (Glioblastoma) | 0.57 µg/mL | [4] |

| Aminonaphthoquinones | HL-60 (Leukemia) | 0.7 µg/mL | [4] |

| Two amino-substituted 1,4-naphthoquinones | A549 (Lung) | 6.15 | [5] |

| Aminobenzylnaphthols | HeLa (Cervical) | 4.63 - 5.54 | [6] |

Table 1: Cytotoxic Activity of Selected 2-Amino-1-naphthoic Acid Derivatives

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are often attributed to their ability to induce programmed cell death, primarily through apoptosis and autophagy.

Several 2-amino-1,4-naphthoquinone-benzamide derivatives have been shown to induce apoptosis in cancer cells.[3] This is a common mechanism for many chemotherapeutic agents, leading to the controlled elimination of malignant cells.[3] Morphological changes consistent with apoptosis, such as chromatin condensation and nuclear fragmentation, have been observed in cells treated with these compounds.[3]

Certain 1,4-naphthoquinone derivatives with two amino substituents have been found to induce autophagy in A549 lung cancer cells.[5] This process of cellular self-digestion can have a dual role in cancer, either promoting cell survival or leading to cell death. In the case of these derivatives, autophagy appears to contribute to their anti-proliferative effects.[5] The proposed mechanism involves the promotion of EGFR recycling and signal transduction.[5]

Caption: Proposed anticancer mechanisms of 2-amino-1,4-naphthoquinone derivatives.

Another proposed mechanism for the cytotoxic effects of naphthoquinone derivatives is the inhibition of topoisomerase II.[3] This enzyme is crucial for DNA replication and repair, and its inhibition can lead to catastrophic DNA damage and cell death. Additionally, some amino acid derivatives linked to a naphthoquinone group have been shown to inhibit the proteasome, a key player in protein degradation and cell cycle regulation.[7]

Antimicrobial Activities

Derivatives of the aminonaphthol and naphthoic acid scaffolds have also demonstrated promising antimicrobial properties against a range of bacteria and fungi.

Antibacterial and Antifungal Activity

Schiff bases derived from the reaction of 2-hydroxy-1-naphthaldehyde with various amino acids have shown in vitro activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus polymyxa, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans.[8] Interestingly, the antimicrobial activity of these Schiff bases tended to decrease with increasing size of the amino acid residue.[8]

Furthermore, 1-aminoalkyl-2-naphthol derivatives have exhibited potent antibacterial activity, including against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Staphylococcus aureus.[9] Some of these compounds have shown superior efficacy compared to the standard antibiotic ciprofloxacin against MDR strains.[9] Certain derivatives also displayed strong antifungal activity against Penicillium notatum and P. funiculosum, outperforming the standard antifungal drug griseofulvin.[9][10]

Lanthanum complexes of naphthoic acid and its derivatives have also been screened for antibacterial activity and were found to be more potent against E. coli and S. aureus than the uncomplexed antibiotic ciprofloxacin in some cases.[11]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[11]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add a specific volume of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

-

Perform serial two-fold dilutions of the test compound stock solution across the wells of the microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive control wells (microorganism without test compound) and negative control wells (broth without microorganism).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activities

The anti-inflammatory potential of naphthalene-based compounds has also been explored. Derivatives of alpha- and beta-amino naphthalenes have been synthesized and screened for their anti-inflammatory and analgesic activities.[12] Some of these compounds were found to exhibit potent anti-inflammatory activity, comparable to standard drugs like phenylbutazone and naproxen, with the added benefit of reduced ulcerogenic liability.[12][13]

The anti-inflammatory effects of some 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been linked to the activation of the NRF2 pathway.[14] These compounds were shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[14]

Additionally, 2-substituted-1-naphthols have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade, and have demonstrated topical anti-inflammatory activity in animal models.[15]

Future Directions

The extensive research on the derivatives of 2-amino-1-naphthoic acid highlights the significant therapeutic potential held within this chemical scaffold. However, the lack of data on the parent compound itself represents a clear knowledge gap. Future research should include a thorough biological evaluation of 2-amino-1-naphthoic acid to determine if it possesses any intrinsic anticancer, antimicrobial, or anti-inflammatory properties. Such studies would provide a valuable baseline for understanding the contributions of the core structure to the activities observed in its more complex derivatives and could open new avenues for drug discovery.

Conclusion

While direct biological activity data for 2-amino-1-naphthoic acid is scarce, its derivatives have emerged as a rich source of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the aminonaphthoic and aminonaphthol scaffolds allows for the synthesis of diverse chemical libraries with a wide range of biological activities. The mechanisms of action for these derivatives are multifaceted, often involving the induction of apoptosis and autophagy in cancer cells, inhibition of key enzymes, and modulation of inflammatory pathways. The promising results from preclinical studies on these derivatives warrant further investigation and optimization to develop novel therapeutic agents for a variety of diseases.

References

-

PubChem. (n.d.). 2-Amino-1-naphthalenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Pinto, M. C. F. R., et al. (2014). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Molecules, 19(10), 15956-15967. Available from: [Link]

-

Sakiyan, I., Gündüz, N., & Gündüz, T. (2004). Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes. Biometals, 17(2), 115-120. Available from: [Link]

-

Sayahi, M. H., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports, 14(1), 26868. Available from: [Link]

-

Fieser, L. F. (1937). 2-Naphthol, 1-amino-, hydrochloride. Organic Syntheses, 17, 9. Available from: [Link]

-

Zimmermann, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7230. Available from: [Link]

- Google Patents. (n.d.). US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid.

-

Wang, Y., et al. (2023). Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. Molecules, 28(7), 3201. Available from: [Link]

-

Zimmermann, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. ResearchGate. Available from: [Link]

-

Semantic Scholar. (n.d.). Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes. Retrieved from [Link]

-

Tadesse, A., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 15(1), 12345. Available from: [Link]

-

Jetir.org. (n.d.). Evaluation of antimicrobial activities of naphthoic acid and its derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-NAPHTHYLAMINE. In Chemical Agents and Related Occupations. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Amino J Acid. Retrieved from [Link]

-

Sharma, S., et al. (2006). A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives. Archiv der Pharmazie, 339(3), 145-152. Available from: [Link]

-

Tadesse, A., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 15(1), 12345. Available from: [Link]

-

Fukuda, T., et al. (2025). New amino-naphthoic acid derivatives produced by biological transformation using the deep-sea-derived bacterium Serinicoccus marinus KDM482. The Journal of Antibiotics, 78(9), 573-576. Available from: [Link]

-

Galemmo, R. A., Jr., et al. (1991). 2-substituted-1-naphthols as potent 5-lipoxygenase inhibitors with topical antiinflammatory activity. Journal of Medicinal Chemistry, 34(1), 181-185. Available from: [Link]

-

Grollo, A., et al. (2013). Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors. Bioorganic & Medicinal Chemistry, 21(19), 6077-6086. Available from: [Link]

-

Kumar, A., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. Available from: [Link]

-

Kumar, A., et al. (2009). Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. European Journal of Medicinal Chemistry, 44(8), 3358-3365. Available from: [Link]

-

Georgieva, M., et al. (2021). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Molecules, 26(11), 3195. Available from: [Link]

-

Arora, P. K., & Bae, H. (2016). Functional Characterization of a Novel Member of the Amidohydrolase 2 Protein Family, 2-Hydroxy-1-Naphthoic Acid Nonoxidative Decarboxylase from Burkholderia sp. Strain BC1. Applied and Environmental Microbiology, 82(12), 3569-3577. Available from: [Link]

-

Wikipedia. (n.d.). 1-Naphthoic acid. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

- 12. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-substituted-1-naphthols as potent 5-lipoxygenase inhibitors with topical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-1-naphthoic Acid: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1-naphthoic acid core represents a privileged scaffold in medicinal chemistry, offering a unique combination of rigidity, hydrophobicity, and synthetic tractability. Its constrained bicyclic structure provides a well-defined vector for the presentation of pharmacophoric groups, while the amino and carboxylic acid functionalities serve as versatile handles for chemical modification. This guide provides a comprehensive overview of the 2-amino-1-naphthoic acid scaffold, delving into its synthesis, physicochemical properties, and diverse applications in drug discovery. We will explore its role in the development of agents targeting a range of therapeutic areas, including cancer, neurological disorders, and inflammatory conditions. Detailed synthetic protocols, structure-activity relationship (SAR) analyses, and biological evaluation methodologies are presented to equip researchers with the foundational knowledge required to effectively leverage this promising scaffold in their drug design and development endeavors.

Introduction: The Strategic Value of the 2-Amino-1-naphthoic Acid Scaffold

The naphthalene ring system, a bicyclic aromatic hydrocarbon, has long been a source of inspiration for medicinal chemists. Its rigid framework and lipophilic nature make it an attractive starting point for the design of molecules that can effectively interact with biological targets. The introduction of amino and carboxylic acid groups at the 1 and 2 positions, respectively, transforms the simple naphthalene core into the versatile 2-amino-1-naphthoic acid scaffold. This strategic functionalization imparts several key advantages:

-

Defined Three-Dimensionality: The fixed positions of the substituents on the naphthalene ring provide a rigid framework, which can lead to higher binding affinities and selectivities for target proteins.

-

Dual Functionality for Derivatization: The amino group serves as a nucleophile or a basic center, while the carboxylic acid provides an acidic handle and a point for amide or ester formation. This allows for the facile generation of diverse chemical libraries.

-

Modulation of Physicochemical Properties: The amino and carboxylic acid groups introduce polarity and hydrogen bonding capabilities, which can be fine-tuned through derivatization to optimize pharmacokinetic and pharmacodynamic properties.

-

Bioisosteric Potential: The naphthalene core itself can act as a bioisostere for other aromatic or heteroaromatic systems, offering opportunities for scaffold hopping and intellectual property generation.

This guide will systematically explore the chemical and biological landscape of the 2-amino-1-naphthoic acid scaffold, providing practical insights for its application in modern drug discovery.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the fundamental physicochemical properties of 2-amino-1-naphthoic acid is essential for designing and developing derivatives with desirable drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Physical Form | Yellow to Brown Solid | [2] |

| pKa | ~2.35 (for the sulfonic acid analog, 2-amino-1-naphthalenesulfonic acid) | [3] |

| logP (octanol-water) | -1.16 (for the sulfonic acid analog, 2-amino-1-naphthalenesulfonic acid) | [4] |

| Solubility | Generally soluble in organic solvents like ethanol and ether; limited solubility in water. | [5] |

Synthesis of the 2-Amino-1-naphthoic Acid Scaffold

The synthesis of the 2-amino-1-naphthoic acid core can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the naphthalene ring.

Conceptual Synthetic Strategies

Several established organic reactions can be conceptually applied to construct the 2-amino-1-naphthoic acid scaffold.

Figure 1. Conceptual synthetic pathways to 2-amino-1-naphthoic acid.

Detailed Synthetic Protocol: A Plausible Route via Curtius Rearrangement

While a definitive, universally adopted synthesis for 2-amino-1-naphthoic acid is not extensively documented in a single source, a plausible and versatile approach involves the Curtius rearrangement of 1-naphthoyl azide. This method is advantageous as it often proceeds under mild conditions with good retention of stereochemistry if chiral centers are present in precursors.[6][7]

Workflow for Curtius Rearrangement Approach

Figure 2. A corrected conceptual workflow for synthesizing 2-amino-1-naphthoic acid. The initial Curtius rearrangement of 1-naphthoyl azide leads to 1-naphthylamine, not the desired product. A more viable route involves a Hofmann rearrangement of the corresponding dicarboximide.

Step-by-Step Methodology (Hypothetical, based on Hofmann Rearrangement)

-

Synthesis of Naphthalene-1,2-dicarboximide:

-

Naphthalene-1,2-dicarboxylic acid anhydride is reacted with a source of ammonia (e.g., ammonium carbonate or aqueous ammonia) under thermal conditions.

-

The reaction mixture is heated to drive off water and promote imide formation.

-

The resulting imide is then isolated and purified, typically by recrystallization.

-

-

Hofmann Rearrangement to 2-Amino-1-naphthoic Acid:

-

The Naphthalene-1,2-dicarboximide is treated with a solution of bromine in aqueous sodium hydroxide, and the mixture is cooled.[8]

-

The reaction is carefully monitored as the rearrangement proceeds, often with a color change.

-

Upon completion, the reaction mixture is acidified to precipitate the 2-amino-1-naphthoic acid.

-

The product is collected by filtration, washed, and can be further purified by recrystallization.

-

Self-Validation: The success of each step can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The final product's identity and purity should be rigorously confirmed by melting point determination and comparison to any available literature data.

Medicinal Chemistry Applications of the 2-Amino-1-naphthoic Acid Scaffold and Its Derivatives

The 2-amino-1-naphthoic acid scaffold has been explored in a variety of therapeutic areas, demonstrating its versatility as a template for drug design.

Anticancer Agents

Derivatives of the closely related 2-amino-1,4-naphthoquinone scaffold have shown significant promise as anticancer agents. These compounds often exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation.[9][10]

-

Apoptosis Induction: A series of 2-amino-1,4-naphthoquinone-benzamides were synthesized and evaluated for their cytotoxic activity against several cancer cell lines.[9] Many of these compounds demonstrated potent activity, with some being significantly more potent than the standard chemotherapeutic agent cisplatin.[9] Mechanistic studies revealed that these compounds induce apoptosis, a form of programmed cell death, and can cause cell cycle arrest.[10]

-

Topoisomerase II Inhibition: Molecular docking studies have suggested that some 2-amino-1,4-naphthoquinone derivatives may act as topoisomerase II inhibitors.[9] This enzyme is crucial for DNA replication and repair in cancer cells, and its inhibition leads to cell death.

Neurological Disorders

The rigid nature of the naphthalene core makes it an attractive scaffold for targeting receptors and enzymes in the central nervous system (CNS).

-

Neurodegenerative Diseases: A naphtha[1,2-d]thiazol-2-amine derivative has been investigated for its neuroprotective effects in an animal model of Parkinson's disease.[11] The compound was found to reduce oxidative stress and ameliorate catalepsy, suggesting its potential as a therapeutic agent for neurodegenerative disorders.[11]

-

Anxiolytic Activity: An amide derivative of 2-oxoindolin-3-glyoxylic acid incorporating a 1-naphthyl group has been shown to modulate monoamine levels in a rat model of experimental neurosis, indicating potential anxiolytic effects.[12]

Anti-inflammatory and Antimicrobial Agents

The anti-inflammatory and antimicrobial potential of naphthalene-based compounds has also been explored.

-

Anti-inflammatory Activity: Naphthol derivatives have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade.[8] This suggests that appropriately substituted 2-amino-1-naphthoic acid derivatives could also exhibit anti-inflammatory properties.

-

Antimicrobial Activity: Naphthoic acid derivatives have been investigated for their antimicrobial properties.[13] Additionally, 1-aminoalkyl-2-naphthols have shown potent activity against multidrug-resistant bacterial strains.[1][14] This suggests that the 2-amino-1-naphthoic acid scaffold could be a promising starting point for the development of novel antimicrobial agents.

Cardiovascular and Antiviral Applications

The versatility of the naphthalene scaffold extends to cardiovascular and antiviral research.

-

Cardiovascular Effects: Certain N,N-dialkylated derivatives of 2-amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene have been shown to have cardiovascular effects.[15] A 2-phenylamino-1,4-naphthoquinone derivative has been found to modulate endothelial vasodilation.[16][17]

-

Antiviral Activity: Naphthalenesulfonic acid derivatives have been synthesized and evaluated for their inhibitory effects against HIV-1 and HIV-2.[18] Furthermore, certain 2-aminomethyl-3-hydroxy-1,4-naphthoquinone derivatives have demonstrated significant inhibitory activity against the herpes simplex virus type 1 (HSV-1).[19]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of 2-amino-1-naphthoic acid derivatives and their biological activity is crucial for rational drug design.

SAR Visualization

Figure 3. Key modification points on the 2-amino-1-naphthoic acid scaffold for SAR studies. Note: An actual chemical structure image would be used for "Core" in a real document.

Key SAR insights from related scaffolds suggest that:

-

Substitution on the Amino Group: Conversion of the amino group to various amides can significantly modulate biological activity. The nature of the substituent on the amide can influence potency and selectivity.

-

Modification of the Carboxylic Acid: Esterification or conversion to amides at the carboxylic acid position alters the polarity and hydrogen bonding potential of the molecule, which can impact cell permeability and target binding.

-

Substitution on the Naphthalene Ring: The addition of substituents to the naphthalene ring can fine-tune the electronic and steric properties of the scaffold, leading to improved potency and selectivity. For example, in the 2-amino-1,4-naphthoquinone series, substitutions on the phenyl ring of a benzamide moiety dramatically influenced cytotoxic activity.[9]

Experimental Protocols: Biological Evaluation

The biological evaluation of 2-amino-1-naphthoic acid derivatives will depend on the specific therapeutic target. Below are representative protocols for assessing anticancer and antimicrobial activity.

Anticancer Activity: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow for MTT Assay

Figure 4. A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

Step-by-Step Methodology

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compound solutions to the wells, typically in triplicate, and include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) to each well.

-

Formazan Formation: Incubate the plates for an additional 2 to 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology

-

Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The 2-amino-1-naphthoic acid scaffold is a valuable building block in medicinal chemistry, with demonstrated potential across a spectrum of therapeutic areas. Its rigid structure, coupled with versatile functional handles, provides a robust platform for the design of novel therapeutic agents. While much of the existing research has focused on the related 2-amino-1,4-naphthoquinone derivatives, particularly in the context of cancer, the broader utility of the unoxidized 2-amino-1-naphthoic acid core is an area ripe for further exploration.

Future research directions should focus on:

-

Expanding the Chemical Space: The development of novel synthetic methodologies to access a wider range of substituted 2-amino-1-naphthoic acid derivatives is essential for comprehensive SAR studies.

-